N-Ethyl-4-fluorobenzylamine

Description

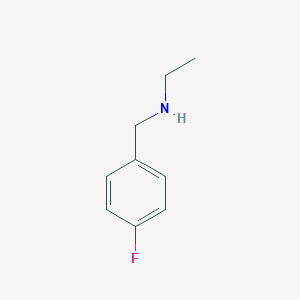

Structure

2D Structure

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURFQQZYGVCIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405877 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-03-8 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for the Preparation of N-Ethyl-4-fluorobenzylamine

Reduction of 4-Fluorobenzonitrile to 4-Fluorobenzylamine (B26447), Followed by N-Ethylation

N-Alkylation Strategies

Direct alkylation of a primary amine is a classical method for the synthesis of secondary and tertiary amines. However, this approach is often plagued by a lack of selectivity, leading to overalkylation. masterorganicchemistry.com

The reaction of 4-fluorobenzylamine with an ethyl halide, such as ethyl bromide or ethyl iodide, is a direct route to this compound. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the primary amine attacks the electrophilic carbon of the ethyl halide.

A significant challenge in this method is preventing the secondary amine product from reacting further with the ethyl halide to form the tertiary amine, N,N-diethyl-4-fluorobenzylamine, and subsequently the quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To favor mono-alkylation, reaction conditions must be carefully controlled. This can include:

Using a large excess of the primary amine (4-fluorobenzylamine).

Slow addition of the ethyl halide.

Running the reaction at a lower temperature.

The use of a base is typically required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

| Parameter | Condition |

| Substrates | 4-Fluorobenzylamine, Ethyl bromide/iodide |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (B128534) (Et₃N), or Cesium hydroxide (B78521) (CsOH) |

| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF), or Dichloromethane (DCM) |

| Temperature | Room temperature to reflux |

| Key Challenge | Overalkylation leading to tertiary amine and quaternary salt |

To overcome the challenge of overalkylation, various direct N-ethylation methods with optimized reagents have been developed. These methods aim to achieve high selectivity for the mono-ethylated product.

One effective strategy involves the use of specific bases that promote mono-alkylation. For instance, cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting the selective mono-N-alkylation of primary amines. google.com The larger size of the cesium cation is thought to play a role in modulating the reactivity of the amine and preventing overalkylation.

Alternative ethylating agents can also be employed. For example, diethyl sulfate (B86663) or ethyl triflate are potent ethylating agents. Another approach is the use of dialkyl carbonates in the presence of a suitable catalyst, which can provide high selectivity for mono-alkylation. unive.it

A comprehensive review of mono-alkylation methodologies highlights the use of various sustainable and benign alkylating agents, including alcohols, which can be used in "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.gov

Alternative Synthetic Pathways

Beyond reductive amination and direct N-alkylation, other synthetic strategies can be envisioned for the preparation of this compound.

One such method is the alkylation of N-benzylidene-4-fluoroaniline . This approach involves the formation of an imine from 4-fluoroaniline (B128567) and benzaldehyde. The resulting N-benzylidene-4-fluoroaniline can then be alkylated with an ethylating agent, followed by reduction of the imine and cleavage of the benzyl (B1604629) group to yield the desired product.

Another potential route is the reaction of 4-fluorobenzyl alcohol with ethylamine (B1201723) through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgacs.org This process, typically catalyzed by a transition metal complex (e.g., based on ruthenium or iridium), involves the temporary oxidation of the alcohol to an aldehyde in situ. nih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol. This method is highly atom-economical as it avoids the pre-formation of an aldehyde and uses a readily available alcohol as the starting material.

Derivatization of Amino Acids with Fluorobenzylamine Derivatives

The derivatization of amino acids is a crucial step for their analysis and separation, often enhancing their volatility and allowing for detection by methods such as gas chromatography and mass spectrometry. waters.com Fluorobenzylamine derivatives, owing to their chemical properties, can be employed as effective derivatizing agents. While specific studies on the use of this compound for amino acid derivatization are not extensively documented, the principles of using similar reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) provide a strong basis for its potential application. researchgate.net

The reaction typically involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon of the fluorobenzylamine derivative. This forms a stable adduct that is more amenable to analytical techniques. The fluorine atom in the benzílic ring can enhance the electrophilicity of the benzylic carbon, facilitating the reaction.

Table 1: Comparison of Amino Acid Derivatization Reagents

| Reagent | Advantages | Disadvantages | Detection Method |

| 2,4-Dinitrofluorobenzene (DNFB) | Stable derivatives, well-established method. creative-proteomics.com | Slow reaction time. | UV |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Rapid reaction, fluorescent derivatives. creative-proteomics.com | Hydrolysis by-product can interfere. creative-proteomics.com | Fluorescence, UV |

| Ortho-Phthaldialdehyde (OPA) | High sensitivity, rapid reaction. creative-proteomics.com | Only reacts with primary amines. creative-proteomics.com | Fluorescence |

| Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Stable derivatives, suitable for various detection methods. creative-proteomics.com | Potential for by-product interference. creative-proteomics.com | Fluorescence, UV |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Enhanced signal in positive mode ESI-MS. researchgate.net | Limited commercial availability. | LC-ESI-MS |

This table is generated based on data from various sources. researchgate.netcreative-proteomics.com

Multicomponent Reactions Incorporating 4-Fluorobenzylamine Precursors

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netnih.gov 4-Fluorobenzylamine and its precursors, such as 4-fluorobenzaldehyde (B137897), are valuable building blocks in MCRs due to the desirable properties the fluorophenyl group can impart to the final molecule.

One of the most prominent MCRs is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. In this context, 4-fluorobenzaldehyde could serve as the aldehyde component, leading to the formation of α-acylamino amides with a 4-fluorobenzyl moiety.

Another significant MCR is the Passerini reaction , a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. Similar to the Ugi reaction, 4-fluorobenzaldehyde can be utilized as the carbonyl component to synthesize α-acyloxy carboxamides.

The incorporation of the 4-fluorobenzyl group through these reactions can be advantageous for creating libraries of compounds with potential biological activity, as the fluorine atom can modulate properties like lipophilicity and metabolic stability.

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanism is fundamental for optimizing the synthesis of this compound. The most common route for its formation is the reductive amination of 4-fluorobenzaldehyde with ethylamine.

Kinetic Studies of this compound Formation

A kinetic model for the combustion of ethylamine has been developed, which provides insights into its reactivity under high-temperature conditions. researchgate.net While not directly applicable to the synthesis of this compound, it underscores the importance of understanding the fundamental reaction kinetics of the amine component.

Computational Chemistry for Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting transition states, and understanding the energy landscapes of chemical reactions. While a specific DFT study for the formation of this compound is not available, numerous studies on the reductive amination of similar aldehydes and amines provide a solid framework for understanding its formation.

The reductive amination of 4-fluorobenzaldehyde with ethylamine likely proceeds through the following steps:

Nucleophilic attack of ethylamine on the carbonyl carbon of 4-fluorobenzaldehyde to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form an imine (N-(4-fluorobenzylidene)ethanamine).

Reduction of the imine to the final product, this compound.

DFT calculations can be used to model the transition state structures for each step of the reaction. For the imine formation, the transition state would involve the breaking of the C-O bond of the hemiaminal and the formation of the C=N double bond. For the reduction step, the transition state would involve the transfer of a hydride from the reducing agent to the imine carbon. The energy of these transition states determines the rate of each step.

Spectroscopic Monitoring of Reaction Progress (e.g., In Situ NMR, MRR)

The real-time monitoring of the synthesis of this compound, typically achieved through the reductive amination of 4-fluorobenzaldehyde with ethylamine, is crucial for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Microscale Reaction Calorimetry (MRR) provide powerful means to achieve this.

In Situ NMR Spectroscopy allows for the direct observation of the reaction mixture as it evolves. By acquiring spectra at regular intervals, the consumption of reactants and the formation of the product and any intermediates can be quantified. For the synthesis of this compound, the primary observable changes would be in the ¹H and ¹³C NMR spectra.

Initially, the spectrum would be dominated by signals corresponding to 4-fluorobenzaldehyde and ethylamine. A key spectroscopic event to monitor is the disappearance of the aldehyde proton signal of 4-fluorobenzaldehyde (typically around 9.9-10.1 ppm) and the appearance of new signals corresponding to the methylene (B1212753) (-CH₂-) and ethyl (-CH₂CH₃) groups of the final product. The formation of an imine intermediate (N-(4-fluorobenzylidene)ethanamine) can also be monitored by the appearance of a characteristic imine proton (-CH=N-) signal.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts that would be monitored during the reaction.

| Compound Name | Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| 4-Fluorobenzaldehyde | Aldehyde (-CHO) | 9.98 | 191.0 |

| Aromatic (C-H) | 7.20-7.95 | 116.5, 132.5, 139.0, 166.0 | |

| Ethylamine | Methylene (-CH₂-) | 2.75 | 36.5 |

| Methyl (-CH₃) | 1.15 | 18.0 | |

| This compound | Benzyl (-CH₂-) | 3.75 | 52.0 |

| Ethyl (-CH₂CH₃) | 2.65 | 45.0 | |

| Ethyl (-CH₂CH₃) | 1.10 | 15.0 | |

| Aromatic (C-H) | 7.00-7.30 | 115.0, 129.5, 136.0, 162.0 |

Note: The exact chemical shifts can vary depending on the solvent and other reaction conditions.

Microscale Reaction Calorimetry (MRR) provides complementary thermodynamic data in real-time. By precisely measuring the heat flow associated with the reaction, one can determine the reaction enthalpy, monitor the reaction rate, and detect any thermal events that could indicate side reactions or changes in the reaction mechanism. This data is invaluable for ensuring the safety and scalability of the synthesis.

Purification and Isolation Techniques in Research Scale

Following the completion of the synthesis, the crude reaction mixture containing this compound must be subjected to purification to isolate the target compound from unreacted starting materials, reagents, and byproducts.

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Silica Gel Column Chromatography is a widely employed technique for the purification of this compound on a research scale. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase.

A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. The elution is then carried out with a solvent system of increasing polarity. For this compound, a common mobile phase consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Elution Order |

| Silica Gel Column Chromatography | Silica Gel (230-400 mesh) | Hexanes:Ethyl Acetate (e.g., starting with 9:1, gradually increasing polarity) | Less polar impurities elute first, followed by this compound. More polar impurities are retained longer on the column. |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase column | Acetonitrile:Water with a modifier (e.g., 0.1% trifluoroacetic acid) | More polar impurities elute first. This compound is retained longer. |

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. For the purification of this compound, a reverse-phase C18 column is often suitable, with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid to improve peak shape.

Recrystallization and Precipitation Strategies

Recrystallization is a powerful technique for purifying solid compounds. If this compound is obtained as a solid, it can be dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent.

Alternatively, a common strategy for purifying amines is to convert them into their hydrochloride salts. The free base of this compound can be treated with hydrochloric acid to form the corresponding salt, which is often a crystalline solid with different solubility properties. This salt can then be purified by recrystallization from a suitable solvent, such as an ethanol/ether mixture. After purification, the free base can be regenerated by treatment with a base.

Azeotropic Distillation for Solvent Removal and Impurity Control

Azeotropic distillation is a specialized distillation technique that can be employed for solvent removal and to drive reactions to completion by removing a byproduct, such as water. In the synthesis of this compound via reductive amination, water is formed. This water can be removed from the reaction mixture by azeotropic distillation using a solvent that forms a low-boiling azeotrope with water, such as toluene. A Dean-Stark apparatus is typically used to collect the water as it is removed, thereby shifting the reaction equilibrium towards the product.

This technique is also valuable for removing residual water and volatile organic solvents from the final product after workup, ensuring a high degree of purity.

Chemical Reactivity and Derivatization Studies

Reactions at the Nitrogen Center of N-Ethyl-4-fluorobenzylamine

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in reactions with a range of electrophiles. These reactions lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, allowing for the synthesis of a diverse array of derivatives.

Acylation is a fundamental reaction of this compound, leading to the formation of stable amide derivatives. This transformation is crucial for the introduction of various functional groups and for building more complex molecular architectures.

This compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to yield N-substituted carboxamides. For instance, the reaction with a substituted benzoyl chloride would produce the corresponding N-(4-fluorobenzyl)-N-ethylbenzamide. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. quizlet.com

Similarly, phenoxyacetamides can be synthesized by reacting this compound with phenoxyacetyl chlorides. A study on the synthesis of phenoxyacetamide inhibitors involved the coupling of 4-fluorobenzylamine (B26447) with various phenoxyacetic acids, highlighting the feasibility of this reaction. nih.gov While this example uses the primary amine, the secondary amine of this compound would react in an analogous manner to produce N-ethyl-N-(4-fluorobenzyl)phenoxyacetamides.

The general structure of these reactions can be represented as follows:

Carboxamide Formation:

R-COCl + C₂H₅NHCH₂(C₆H₄F) → R-CON(C₂H₅)CH₂(C₆H₄F) + HCl

Phenoxyacetamide Formation:

Ph-O-CH₂COCl + C₂H₅NHCH₂(C₆H₄F) → Ph-O-CH₂CON(C₂H₅)CH₂(C₆H₄F) + HCl

Amide bond formation from this compound can be achieved under various conditions, often tailored to the specific acylating agent and the desired product.

Base Catalysis: A common method involves the use of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct (e.g., HCl) generated during the reaction with acyl chlorides. This prevents the protonation of the amine starting material, which would render it non-nucleophilic. tandfonline.com

Catalysts for Less Reactive Acylating Agents: When using less reactive acylating agents like esters, a catalyst is often required. Acetic acid has been reported as an effective catalyst for the N-acylation of amines with esters, with catalyst loadings as low as 10 mol% providing excellent yields at temperatures ranging from 80–120 °C. rsc.orgresearchgate.net

Coupling Reagents: In modern organic synthesis, a variety of coupling reagents are employed to facilitate amide bond formation directly from carboxylic acids, avoiding the need to first prepare an acyl chloride or anhydride. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective for this purpose. nih.gov

Solvent-Free Conditions: In some cases, N-acylation can be carried out under solvent-free conditions, which offers environmental benefits. For example, iodine has been shown to catalyze the N-acylation of amines with acyl chlorides at room temperature without a solvent. tandfonline.com

| Reaction Type | Acylating Agent | Typical Conditions/Catalyst | Product Class |

| Acylation | Acyl Chloride | Triethylamine, Pyridine, or Iodine (solvent-free) | N-Substituted Carboxamide |

| Acylation | Ester | Acetic Acid (catalytic), 80-120 °C | N-Substituted Carboxamide |

| Acylation | Carboxylic Acid | Coupling agents (e.g., BOP) | N-Substituted Carboxamide |

| Acylation | Phenoxyacetyl Chloride | Base (e.g., triethylamine) | N-Substituted Phenoxyacetamide |

The nitrogen atom in this compound can be further alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile and displaces the halide from the alkylating agent. The product of mono-alkylation is a tertiary amine.

If an excess of the alkylating agent is used, or if the resulting tertiary amine is further treated with an alkyl halide, a quaternary ammonium (B1175870) salt can be formed. researchgate.netresearchgate.net This process, known as quaternization, results in a positively charged nitrogen atom bonded to four carbon atoms. The reaction conditions for quaternization can vary, with solvents like acetone, chloroform, or butanone being commonly used. researchgate.net Continuous processes for the quaternization of tertiary amines with alkyl halides have also been developed, often carried out at elevated temperatures and pressures. google.com

General Alkylation Reaction:

R-X + C₂H₅NHCH₂(C₆H₄F) → [C₂H₅N(R)HCH₂(C₆H₄F)]⁺X⁻ → C₂H₅N(R)CH₂(C₆H₄F) + HX

General Quaternization Reaction:

R'-X + C₂H₅N(R)CH₂(C₆H₄F) → [C₂H₅N(R)(R')CH₂(C₆H₄F)]⁺X⁻

N-formylation of this compound introduces a formyl group (-CHO) onto the nitrogen atom. A particularly noteworthy and environmentally conscious method for this transformation is the use of carbon dioxide (CO₂) as a C1 source in the presence of a suitable reducing agent, such as a hydrosilane (e.g., phenylsilane). mdpi.com This reaction represents a green alternative to traditional formylating agents like formic acid or its derivatives.

The mechanism of N-formylation with CO₂ and a hydrosilane can proceed through several proposed pathways, often involving the formation of a silyl (B83357) carbamate (B1207046) intermediate. acs.orgepfl.ch The reaction can be catalyzed by various systems, including cobalt pincer complexes or even be promoted by the solvent itself under ambient conditions. acs.org Inexpensive and commercially available reagents like diethylenetriaminepentaacetic acid (DTPA) have also been used as catalysts in the photocatalytic N-formylation of amines with CO₂. mdpi.com

| Catalyst/Promoter | Reducing Agent | Reaction Conditions |

| Cobalt Pincer Complexes | H₂ | CO₂ and H₂ pressure |

| Diethylenetriaminepentaacetic acid (DTPA) / Xanthone | PhSiH₃ | UV lamp irradiation |

| None (Solvent-promoted) | Hydrosilanes | Ambient temperature and pressure |

This compound can react with isocyanates and isothiocyanates to form N,N-disubstituted ureas (carbamides) and thioureas (carbamothioates), respectively. These reactions are typically straightforward additions of the amine to the carbon-nitrogen double bond of the isocyanate or isothiocyanate.

Carbamide (Urea) Formation: The reaction with an isocyanate (R-N=C=O) proceeds readily to yield the corresponding urea (B33335) derivative. This method is a common and efficient way to synthesize unsymmetrical ureas. thieme-connect.com Alternative, greener methods involve the reaction of amines with ethylene (B1197577) carbonate in the presence of a solid base catalyst like calcium oxide. scispace.com

Carbamothioate (Thiourea) Formation: Similarly, the reaction with an isothiocyanate (R-N=C=S) affords an N,N-disubstituted thiourea. mdpi.comnih.gov A two-step method for the synthesis of unsymmetrical thioureas involves the initial reaction of an amine with phenyl chlorothionoformate to form a thiocarbamate, which is then reacted with a second amine. researchgate.net Simple condensation between amines and carbon disulfide in an aqueous medium also provides an efficient route to substituted thioureas. organic-chemistry.org

| Reactant | Product Class | General Reaction |

| Isocyanate (R-NCO) | Carbamide (Urea) | R-NCO + C₂H₅NHCH₂(C₆H₄F) → R-NHCON(C₂H₅)CH₂(C₆H₄F) |

| Isothiocyanate (R-NCS) | Carbamothioate (Thiourea) | R-NCS + C₂H₅NHCH₂(C₆H₄F) → R-NHCSN(C₂H₅)CH₂(C₆H₄F) |

Carbamide and Carbamothioate Formation

Reactions Involving the Fluorophenyl Moiety

The 4-fluorophenyl group of this compound can also undergo chemical transformations, primarily aromatic substitution reactions and modifications involving the fluorine atom itself.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is substituted with a fluorine atom and an N-ethylbenzylamino group. The fluorine atom is an ortho, para-directing deactivator, while the N-ethylbenzylamino group is an ortho, para-directing activator. libretexts.orguci.edu The activating effect of the amino group is generally stronger than the deactivating effect of the fluorine atom. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur primarily at the positions ortho and para to the N-ethylbenzylamino group. However, since the para position is occupied by the fluorine atom, substitution would be directed to the positions ortho to the amino group (positions 3 and 5 of the benzene ring).

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atom bearing the fluorine. chemistrysteps.com For an SNAr reaction to proceed, the ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group (in this case, the fluoride (B91410) ion). chemistrysteps.com The N-ethylbenzylamino group is an activating group, which would disfavor a standard SNAr mechanism. However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom might be possible. The rate of SNAr reactions with aryl fluorides is often faster than with other aryl halides because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. youtube.com

The fluorine atom on the phenyl ring is a key site for modification, particularly for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET). nih.govacs.org The relatively long half-life of ¹⁸F (109.8 minutes) makes it a suitable radioisotope for molecular imaging. nih.gov

The introduction of ¹⁸F is typically achieved through nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. acs.orgnih.gov

To prepare [¹⁸F]-N-Ethyl-4-fluorobenzylamine, a precursor molecule would be required where a good leaving group is present at the 4-position of the benzene ring. This leaving group is then displaced by [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction.

Commonly used leaving groups for radiofluorination include nitro groups and trialkylammonium salts. nih.gov For example, a suitable precursor for the synthesis of [¹⁸F]-N-Ethyl-4-fluorobenzylamine could be N-ethyl-4-(trimethylammonio)benzylamine triflate.

The general synthetic strategy would involve:

Synthesis of a suitable precursor, for example, by reacting N-ethyl-4-nitrobenzylamine with a methylating agent to form the quaternary ammonium salt, followed by anion exchange to the triflate salt.

Nucleophilic radiofluorination by treating the precursor with [¹⁸F]fluoride, typically in the form of a complex with a phase-transfer catalyst such as Kryptofix 2.2.2 and potassium carbonate, in an aprotic polar solvent at elevated temperatures. acs.orgmdpi.comresearchgate.net

This approach has been successfully used for the synthesis of other ¹⁸F-labeled compounds, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). mdpi.comresearchgate.net

Table 3: Precursors and Methods for ¹⁸F-Radiolabeling

| Precursor | Leaving Group | Radiolabeling Method | Product | Reference |

|---|---|---|---|---|

| 4-Formyl-N,N,N-trimethylanilinium triflate | -N(CH₃)₃⁺ | Nucleophilic substitution with [¹⁸F]F⁻ | 4-[¹⁸F]Fluorobenzaldehyde | researchgate.net |

| Ethyl 4-(trimethylammonium)benzoate triflate | -N(CH₃)₃⁺ | Nucleophilic substitution with [¹⁸F]F⁻ | Ethyl 4-[¹⁸F]fluorobenzoate | mdpi.com |

| Diaryliodonium salts | Aryl group | Nucleophilic substitution with [¹⁸F]F⁻ | Aryl-[¹⁸F]fluoride | nih.gov |

| Aromatic nitro compounds | -NO₂ | Nucleophilic substitution with [¹⁸F]F⁻ | Aryl-[¹⁸F]fluoride | acs.org |

Modifications of the Fluorine Atom (e.g., Radiolabeling with 18F)

Applications in Positron Emission Tomography (PET) Tracer Development

The unique properties of the fluorine-18 (¹⁸F) isotope, such as its optimal half-life (109.7 minutes) and low positron energy (635 keV), make it a preferred radionuclide for Positron Emission Tomography (PET) imaging. The presence of a fluorine atom in this compound makes its ¹⁸F-labeled counterpart a compound of significant interest in the development of novel PET radiotracers. While direct studies on N-Ethyl-4-[¹⁸F]fluorobenzylamine are not extensively documented in publicly available literature, the development of analogous ¹⁸F-labeled benzamide (B126) derivatives provides strong evidence for its potential in this field.

For instance, the synthesis of N-(2-(Dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide ([¹⁸F]DMFB) has been reported for high-contrast PET imaging of malignant melanoma. mdpi.com This tracer demonstrated a high affinity for melanin, allowing for the clear visualization of both primary and metastatic lesions in animal models. mdpi.com The synthesis of such tracers typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride, followed by conjugation to the targeting moiety.

The general approach for synthesizing N-alkyl-4-[¹⁸F]fluorobenzylamine derivatives would likely involve a multi-step process, as outlined in the development of other ¹⁸F-labeled radiotracers. nih.gov This could begin with the production of [¹⁸F]fluoride, followed by a nucleophilic fluorination reaction on a precursor molecule, and subsequent chemical modifications to yield the final N-ethylated product. The development of such tracers is crucial for advancing the diagnosis and monitoring of various diseases, including cancer and neurological disorders. mdpi.com

Table 1: Potential ¹⁸F-Labeled Tracers Based on the this compound Scaffold

| Tracer Name (Hypothetical) | Precursor | Labeling Method | Potential Application |

|---|---|---|---|

| N-Ethyl-4-[¹⁸F]fluorobenzylamine | N-Ethyl-4-(trimethylammonium)benzylamine triflate | Nucleophilic aromatic substitution | General purpose imaging, receptor binding studies |

Reactions at the Benzylic Carbon

The benzylic carbon of this compound, being adjacent to the fluorinated phenyl ring, is a site of enhanced reactivity, making it amenable to various chemical transformations.

The oxidation of the benzylic C-H bond is a fundamental transformation in organic synthesis. While specific studies on the oxidation of this compound are not detailed, general methodologies for the selective oxidation of functionalized alkylarenes are well-established and applicable. Transition metal catalysts, including manganese, have been shown to be effective for the chemoselective oxidation of benzylic methylenes to ketones. mdpi.comnih.gov For instance, a non-heme manganese catalyst has been reported to oxidize a wide range of functionalized alkylarenes with hydrogen peroxide under mild conditions, tolerating various functional groups, including electron-withdrawing substituents on the aromatic ring. nih.gov

Another approach involves nickel-electrocatalyzed benzylic C–H oxygenation, which has demonstrated high functional group compatibility, including with halogenated arenes. nih.gov This method utilizes water as the oxygen source, presenting a green and economical route to aryl ketones. nih.gov The oxidation of 1-ethyl-4-fluorobenzene (B1585034) to 1-(4-fluorophenyl)ethanone has been successfully demonstrated using a vanadium catalyst, highlighting the feasibility of oxidizing the benzylic position in the presence of a fluorine substituent. mdpi.com Given these precedents, it is highly probable that this compound could be selectively oxidized at the benzylic carbon to yield N-(1-(4-fluorophenyl)-1-oxoethyl)ethanamine under similar conditions.

Table 2: Potential Oxidation Reactions of the Benzylic Carbon

| Oxidizing Agent/Catalyst System | Expected Product | Potential Advantages |

|---|---|---|

| H₂O₂ / Manganese Catalyst | N-(1-(4-fluorophenyl)-1-oxoethyl)ethanamine | High chemoselectivity, mild conditions nih.gov |

| Nickel-electrocatalysis / H₂O | N-(1-(4-fluorophenyl)-1-oxoethyl)ethanamine | Green and economical, high functional group tolerance nih.gov |

Beyond oxidation, the benzylic position of this compound can undergo selective functionalization through C-H activation strategies. A notable example is the regio- and chemoselective Csp³–H arylation of benzylamines. wikipedia.org This transformation can be achieved through a synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, allowing for the introduction of an aryl group at the N-benzylic position with high selectivity. wikipedia.org This methodology has been successfully applied to a variety of primary, secondary, and tertiary benzylamines, demonstrating high functional group tolerance. wikipedia.org

This approach offers a powerful tool for the late-stage functionalization of complex molecules and could be applied to this compound to synthesize novel derivatives with potential applications in medicinal chemistry. The ability to selectively introduce substituents at the benzylic carbon opens up avenues for creating libraries of compounds for structure-activity relationship studies.

Reactions as a Nucleophile in Complex Systems

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in a variety of complex chemical reactions.

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and a boronic acid to form substituted amines. nih.govarkat-usa.org As a secondary amine, this compound is an ideal substrate for this transformation. The reaction proceeds through the formation of an iminium ion from the amine and the carbonyl component, which then reacts with the organoboronic acid. organic-chemistry.org

The PBM reaction is known for its operational simplicity and tolerance of a wide range of functional groups on all three components. nih.gov This allows for the rapid assembly of complex molecular scaffolds from readily available starting materials. By employing this compound in a Petasis reaction with various aldehydes and boronic acids, a diverse library of α-substituted N-ethyl-4-fluorobenzylamines can be synthesized. These products could be of interest in drug discovery and materials science.

Table 3: Hypothetical Petasis Borono-Mannich Reaction with this compound

| Aldehyde | Boronic Acid | Expected Product |

|---|---|---|

| Formaldehyde | Phenylboronic acid | N-benzyl-N-ethyl-4-fluorobenzylamine |

| Glyoxylic acid | Vinylboronic acid | 2-(N-(4-fluorobenzyl)-N-ethylamino)acetic acid |

The nucleophilic nature of this compound allows it to act as a ring-opening agent for strained cyclic ethers, such as epoxides. The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. nih.gov Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com

The ring-opening of an epoxide, for example, propylene (B89431) oxide, with this compound would be expected to yield a mixture of two regioisomeric amino alcohols, with the major product resulting from the attack at the terminal carbon. The resulting β-amino alcohols are valuable synthetic intermediates and can be found in a variety of biologically active molecules. The use of fluorinated alcohols as solvents can promote these ring-opening reactions, even with neutral carbon nucleophiles, by activating the epoxide. arkat-usa.org

Research on this compound in Bioconjugation for Probe Development Remains Undocumented in Publicly Available Literature

Despite a comprehensive review of scientific databases and publicly accessible information, there is currently no specific research detailing the conjugation of the chemical compound this compound with biomolecules for the purpose of probe development. The outlined section on "," specifically subsection "3.4.3. Conjugation with Biomolecules for Probe Development," could not be substantiated with any direct research findings, data tables, or detailed studies involving this particular compound.

Extensive searches were conducted to identify scholarly articles, patents, or any form of documented research that describes the use of this compound as a reactive moiety for attachment to biomolecules such as proteins, peptides, or nucleic acids to create molecular probes for imaging or other analytical applications. These inquiries yielded no results that specifically name or detail the application of this compound in this context.

While the broader field of bioconjugation is rich with examples of other fluorinated benzylamine (B48309) derivatives being utilized in the development of probes, particularly for applications in Positron Emission Tomography (PET) imaging and fluorescence microscopy, the role of this compound in this area appears to be uninvestigated or, at the very least, not published in the available scientific literature.

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions, as the foundational research and data for the specified topic are absent from the public record.

Applications in Medicinal Chemistry and Drug Discovery

N-Ethyl-4-fluorobenzylamine as a Privileged Scaffold or Building Block

This compound serves as a crucial starting material and structural motif in the development of various biologically active compounds. Its incorporation into molecular designs is often strategic, aiming to enhance properties like target binding, metabolic stability, and cell permeability. The presence of the fluorine atom can increase lipophilicity and influence electronic properties, which are critical for pharmacological activity. cymitquimica.com

The this compound scaffold is utilized in the synthesis of diverse molecules with therapeutic potential, ranging from enzyme inhibitors to receptor modulators.

The this compound moiety has been integrated into the design of kinase inhibitors, which are critical in cancer therapy.

Design and Synthesis of Quinazolinamine-Based Inhibitors: Researchers have developed N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines as promising lead compounds for treating non-small cell lung cancer (NSCLC). vub.be A structure-activity relationship (SAR) study starting from the USP13 inhibitor Spautin-1 revealed that analogues featuring a quinazoline (B50416) core showed potent inhibitory activity against Never in Mitosis A-related Kinase 4 (NEK4). vub.be The synthesis involved coupling 4-fluorobenzylamine (B26447) with a quinazoline precursor. vub.be These compounds were found to be significantly more effective against EGFR-mutant NSCLC cells than the initial lead compound. vub.be

Design and Synthesis of ROCK1 Inhibitors: In the pursuit of treatments for cardiovascular diseases, N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been identified as potent Rho-associated kinase-1 (ROCK1) inhibitors. nih.govpeerj.com Molecular modeling studies, including 3D-QSAR, were used to guide the design of new, more potent inhibitors based on this scaffold. nih.govpeerj.com These computational approaches helped to understand the structural requirements for effective binding to the ROCK1 enzyme. nih.govpeerj.com

| Inhibitor Class | Target Kinase | Core Scaffold | Key Research Finding | Reference |

|---|---|---|---|---|

| Quinazolinamines | NEK4, EGFR | N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazoline | Analogues are potent NEK4 inhibitors (IC50 ~1 µM) and effective against EGFR-mutant NSCLC cells. | vub.be |

| Benzamides | ROCK1 | N-ethyl-4-(pyridin-4-yl)benzamide | Computational modeling guided the design of potent ROCK1 inhibitors for potential cardiovascular disease treatment. | nih.govpeerj.com |

The 4-fluorobenzyl group is a key component in the synthesis of thiazolidine (B150603) derivatives that exhibit enzyme inhibitory properties.

Synthesis of Thiazolidin-4-ones: Novel thiazolidin-4-one derivatives have been synthesized by reacting 1-(4-fluorobenzyl)-3-(2,3,4,6-tetra-o-acetyl-β-D-glucopyranosyl)thiourea with ethyl bromoacetate (B1195939) in the presence of anhydrous sodium acetate. ekb.eg This reaction leads to the formation of compounds like (Z)-3-(4-Fluorobenzyl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl-1'-imino)thiazolidin-4-one. ekb.eg

Synthesis of Thiazolidin-2-imines as Acetylcholinesterase Inhibitors: A one-pot, multi-component reaction has been utilized to synthesize thiazolidin-2-imines, which were subsequently evaluated as acetylcholinesterase inhibitors and showed promising results. nih.gov This synthetic strategy involves the reaction of amines, such as benzylamine (B48309), with a ketone, an alkyne, and an isothiocyanate, catalyzed by a copper salt. nih.gov

| Derivative Class | Target Enzyme | Synthetic Precursor Containing 4-Fluorobenzyl Group | Key Research Finding | Reference |

|---|---|---|---|---|

| Thiazolidin-4-ones | Not specified | 1-(4-Fluorobenzyl)-3-(2,3,4,6-tetra-o-acetyl-β-D-glucopyranosyl)thiourea | Successful synthesis of complex glycosylated thiazolidin-4-one structures. | ekb.eg |

| Thiazolidin-2-imines | Acetylcholinesterase | Benzylamine (as a representative amine) | One-pot synthesis yields promising acetylcholinesterase inhibitors. | nih.gov |

This compound is a valuable building block in the development of novel agents against Mycobacterium tuberculosis.

Design and Synthesis of Diaminoquinazolines (DAQs): A systematic structural modification of the lead compound N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine was conducted to explore the structure-activity relationship of the DAQ class. researchgate.net The synthesis involves a nucleophilic aromatic substitution where 4-fluorobenzylamine displaces a leaving group on the quinazoline core. researchgate.netresearchgate.net These compounds have shown potent activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range. researchgate.net

Synthesis of Pyrimidine Carboxamides: Novel 6-dialkylaminopyrimidine carboxamides were identified from high-throughput screening as potential antitubercular agents. nih.gov The synthesis of related pyridone analogues involved reacting methyl coumalate with 4-fluorobenzylamine to form an N-substituted pyridinone ester, which was then converted to the final amide. nih.gov

| Agent Class | Core Scaffold | Synthetic Role of 4-Fluorobenzylamine | Biological Activity | Reference |

|---|---|---|---|---|

| Diaminoquinazolines (DAQs) | Quinazoline | Key building block for the C-4 position substituent. | Potent inhibitors of M. tuberculosis growth (MICs: 1.3–6.1 µg/mL). | researchgate.net |

| Pyridone Analogues | Pyridinone | Reactant to form an N-substituted pyridinone ester intermediate. | Identified as a promising scaffold for new anti-TB agents. | nih.gov |

The transient receptor potential vanilloid 1 (TRPV1) ion channel is a key target for pain and inflammation, and this compound has been used to create novel modulators.

Design and Synthesis of Indole-2-Carboxamides: Based on knowledge of capsaicin, the natural TRPV1 agonist, two series of indole-2-carboxamides were designed and synthesized as novel and selective agonists for the TRPV1 channel. mdpi.comresearchgate.net The synthesis of N-(4-Fluorobenzyl)-1H-indole-2-carboxamide was achieved by coupling 1H-indole-2-carboxylic acid with 4-fluorobenzylamine. mdpi.com The resulting compounds were tested in vitro to determine their efficacy, potency (EC50), and desensitization (IC50) properties at the TRPV1 channel. mdpi.comresearchgate.net

| Compound Class | Pharmacological Target | Example Compound | Key Research Finding | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | TRPV1 Ion Channel | N-(4-Fluorobenzyl)-1H-indole-2-carboxamide | Developed as novel and selective TRPV1 agonists for potential use as analgesics. | mdpi.comresearchgate.net |

The this compound moiety has been incorporated into natural product derivatives to create potent antiproliferative agents.

Design and Synthesis of Isosteviol-Based 1,3-Aminoalcohols: Previous studies identified that an isosteviol (B191626) methyl ester with a 1,3-aminoalcohol group and an N-(4-fluorobenzyl) moiety was highly effective against cancer cell lines. mdpi.com The synthesis of these compounds involves the reductive amination of an isosteviol-derived hydroxyaldehyde with 4-fluorobenzylamine, followed by reduction with sodium borohydride (B1222165). mdpi.com Further modifications, such as changing the ester group, led to compounds with increased antiproliferative activity, with IC50 values in the low micromolar range against cell lines like MCF-7. mdpi.com For example, a propargyl ester derivative showed an IC50 of 1.54 µM for MCF-7 cells. mdpi.com

| Agent Class | Core Scaffold | Synthetic Approach | Antiproliferative Activity | Reference |

|---|---|---|---|---|

| Isosteviol-Based 1,3-Aminoalcohols | Isosteviol (Diterpene) | Reductive amination using 4-fluorobenzylamine. | High inhibition of cell growth in human cancer cell lines (e.g., IC50 = 1.54 µM for MCF-7). | mdpi.com |

Design and Synthesis of Drug-Like Molecules

Fatty Acid Amide Hydrolase Inhibitors

This compound and its derivatives have been identified as noteworthy inhibitors of Fatty Acid Amide Hydrolase (FAAH). The inhibition of FAAH is a promising therapeutic strategy because it increases the levels of endogenous cannabinoids, such as anandamide, which can modulate pain, inflammation, and mood. nih.govmdpi.com FAAH inhibitors are being investigated for their potential in treating anxiety, depression, and neurodegenerative disorders. nih.govmdpi.com

Derivatives incorporating the 4-fluorobenzyl moiety have shown potent FAAH inhibitory activity. For instance, N-(4-Fluorobenzyl)-2-(4-isobutylphenyl)propanamide, a compound synthesized from 4-fluorobenzylamine, has been evaluated as a FAAH inhibitor. tandfonline.com The development of selective FAAH inhibitors is a key area of research, aiming to enhance the therapeutic effects of endocannabinoids while minimizing side effects. nih.govmdpi.com Research into FAAH inhibition has led to the identification of several clinical candidates, underscoring the therapeutic potential of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity. mdpi.comd-nb.info

For derivatives of this compound, SAR studies have revealed that the N-(4-fluorobenzyl) group is often a critical component for high-affinity binding to biological targets. mdpi.comnih.gov In the development of antiproliferative agents based on isosteviol, the N-(4-fluorobenzyl) moiety was found to be among the most effective substitutions. mdpi.comnih.gov Similarly, in the exploration of influenza virus inhibitors, a fluorinated analogue of a lead compound served as the starting point for an extensive SAR study. csic.es

Impact of N-Ethyl Group Modification

The modification of the N-ethyl group in this compound has a significant impact on its pharmacological profile. Comparative studies have analyzed the effects of substituting the ethyl group with other alkyl groups, such as methyl or hydrogen, or larger groups like propyl and butyl. acs.org

Influence of Fluoro Substitution Position and Derivatization

The position of the fluorine atom on the benzyl (B1604629) ring and the presence of other derivatives are crucial for the biological activity of this compound. The 4-fluoro (para) substitution is a common feature in many biologically active compounds due to the unique properties it imparts. Fluorine's high electronegativity and small size can influence the molecule's electronic distribution, pKa, and metabolic stability.

In a study of N-benzyl-4,4-disubstituted piperidines as influenza inhibitors, a halogen at the para position of the benzyl ring was found to be preferable for activity. csic.es The 4-chloro derivative showed slightly higher potency than the 4-fluoro analogue, while the 2-fluoro (ortho) derivative was as potent as the non-fluorinated compound. csic.es This highlights the subtle but significant role of the position and nature of the halogen substituent. In other studies on fluorinated compounds, the para-fluoro substitution has been shown to be more advantageous for antibacterial activity against certain strains compared to other substitutions. mdpi.com

Computational Approaches in Drug Design

Computational methods are increasingly integral to modern drug discovery, providing valuable insights into ligand-receptor interactions and guiding the design of new therapeutic agents. nih.govvub.be

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode of compounds like this compound and its derivatives. researchgate.netnih.gov

Docking studies have been employed to model the binding of this compound to the active site of enzymes like urease. In the design of inhibitors for Rho-associated kinase-1 (ROCK1), molecular docking was used to analyze the binding affinities and critical interactions of related N-ethyl-4-(pyridin-4-yl)benzamide compounds. nih.gov These computational predictions help to rationalize observed SAR data and guide the design of new analogues with improved binding characteristics.

Table 1: Representative Molecular Docking Study Results

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | Identified critical interactions and binding affinities, guiding the design of more potent inhibitors. nih.gov |

| 4-(N,N-diarylmethylamines) furan-2(5H)-one derivatives | Acetylcholine-binding protein (AChBP) | Predicted binding energies and interactions, with one compound showing a high binding energy of -8.4 kcal/mol. d-nb.info |

Quantum Chemical Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. Quantum chemical descriptors, derived from quantum mechanical calculations, are powerful parameters used in QSAR studies. researchgate.netresearchgate.net These descriptors quantify various electronic and geometric properties of a molecule.

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons.

Energy gap (ΔE): The difference between LUMO and HOMO energies, which relates to the molecule's reactivity. researchgate.net

Dipole moment (µ): A measure of the polarity of the molecule.

Atomic charges: The distribution of electron density across the atoms.

These descriptors are used to build robust QSAR models that can predict the activity of new, untested compounds, thereby saving time and resources in the drug discovery process. researchgate.netimist.ma For example, QSAR models have been successfully developed for anticonvulsant activities of 2-amino-N-benzylacetamide derivatives using descriptors like the HOMO-LUMO energy gap and electrophilicity index. researchgate.net

Table 2: Common Quantum Chemical Descriptors in QSAR

| Descriptor | Abbreviation | Significance in QSAR |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the electron-donating ability of a molecule. imist.ma |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the electron-accepting ability of a molecule. imist.ma |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | µ | Influences solubility and binding interactions. imist.ma |

| Electrophilicity Index | ω | Measures the ability of a molecule to accept electrons. researchgate.net |

| Chemical Hardness | η | Describes resistance to deformation of electron cloud. scirp.org |

Radiopharmaceutical Applications

Synthesis of ¹⁸F-Labeled Tracers for PET Imaging

The synthesis of PET tracers often involves the use of ¹⁸F-labeled building blocks, also known as synthons, which can be incorporated into a larger molecule of interest. d-nb.info 4-[¹⁸F]fluorobenzylamine has emerged as a key synthon for this purpose. nih.gov The general strategy involves producing ¹⁸F-labeled 4-fluorobenzylamine, which is then conjugated to a target molecule. nih.gov

A common method for producing no-carrier-added (n.c.a.) 4-[¹⁸F]fluorobenzylamine begins with the nucleophilic radiofluorination of a precursor molecule. kjnmt.orgsnmjournals.org For instance, 4-cyano-N,N,N-trimethylanilinium trifluoromethanesulfonate (B1224126) can be labeled with [¹⁸F]fluoride. kjnmt.orgsnmjournals.org The resulting 4-[¹⁸F]fluorobenzonitrile is then reduced to form 4-[¹⁸F]fluorobenzylamine. researchgate.net This reduction step can be achieved using reagents like borohydride. ualberta.ca

Another application involves the synthesis of ¹⁸F-labeled nitroimidazole derivatives for imaging hypoxia, a condition of low oxygen in tissues. kjnmt.org For example, N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([¹⁸F]FBNA) was synthesized using [¹⁸F]4-fluorobenzylamine as a precursor. kjnmt.org Research has also demonstrated the coupling of 4-[¹⁸F]fluorobenzylamine with the heat shock protein 90 (Hsp90) inhibitor geldanamycin, although the labeled product was not isolated for yield determination. vu.nl

The synthesis of these tracers can often be automated, which is crucial for routine clinical production. researchgate.net Remotely-controlled synthesis modules can improve the availability and consistency of ¹⁸F-labeled building blocks like 4-[¹⁸F]fluorobenzylamine. researchgate.net

Table 1: Examples of ¹⁸F-Labeled Tracers Synthesized Using a 4-Fluorobenzylamine Moiety

| Tracer Name | Precursor for Labeling | Application | Radiochemical Yield (Tracer) | Reference |

|---|---|---|---|---|

| ¹⁸F-labeled folic acid derivative | 4-cyano-N,N,N-trimethylanilinium trifluoromethanesulfonate | Imaging folate receptor-positive tumors | 15-44% (coupling step) | snmjournals.org |

| N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([¹⁸F]FBNA) | [¹⁸F]4-fluorobenzylamine | Imaging hypoxia | Not specified | kjnmt.org |

Development of Fluoro-Benzylamine Based Prosthetic Groups for Bioconjugation

Prosthetic groups are small, bifunctional molecules that are first radiolabeled and then attached to a larger biomolecule, such as a peptide, protein, or nanoparticle. ethz.ch This indirect labeling strategy is often necessary when the target biomolecule is sensitive to the conditions required for direct radiofluorination. nih.gov The fluoro-benzylamine scaffold is a versatile core for creating such prosthetic groups.

4-[¹⁸F]fluorobenzylamine itself can act as a simple prosthetic group, but it can also be derivatized to create more complex reagents with specific functionalities for bioconjugation. nih.gov For instance, N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide ([¹⁸F]FBBA) has been developed as a thiol-reactive prosthetic group. researchgate.net This allows for the specific labeling of molecules containing cysteine residues. The synthesis of [¹⁸F]FBBA from [¹⁸F]4-fluorobenzylamine has been reported with a radiochemical yield of 75%. researchgate.net

The development of these prosthetic groups expands the toolkit for ¹⁸F-labeling, enabling the radiolabeling of a wide array of complex biomolecules under mild conditions. ethz.chthno.org The choice of prosthetic group can be tailored to the specific functional groups present on the target biomolecule and the desired pharmacokinetic properties of the final radiotracer.

Table 2: Fluoro-Benzylamine Based Prosthetic Groups for Bioconjugation

| Prosthetic Group | Reactive Moiety | Target Functional Group | Application Example | Radiochemical Yield | Reference |

|---|---|---|---|---|---|

| N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide ([¹⁸F]FBBA) | Bromoacetamide | Thiol | Labeling oligonucleotides | 75% | researchgate.net |

| [¹⁸F]-fluorobenzylamide-poly(ethylene glycol)₄-biotin ([¹⁸F]NPB4) | Biotin | Avidin | Labeling avidin-modified nanoparticles | 10 ± 8% | acs.orgresearchgate.net |

Computational Chemistry and Theoretical Studies

Molecular Conformations and Dynamics of N-Ethyl-4-fluorobenzylamine Derivatives

The three-dimensional structure and flexibility of this compound are critical to its properties. Computational methods are employed to explore its potential shapes (conformations) and the energy barriers between them.

This compound, like other benzylamine (B48309) derivatives, exhibits rotational isomerism (or conformational isomerism) due to the flexible bonds within its structure. The key degrees of freedom are the rotation around the C(aryl)-Cα bond and the Cα-N bond.

Studies on related substituted benzylamines provide a framework for understanding the conformational landscape of this compound. Research on 4-ethylbenzylamine (B1588055) has shown that substitution on the benzene (B151609) ring can lead to the existence of multiple stable conformers that are observable in supersonic expansions. colostate.edu For benzylamine itself, the geometry can be ascertained by studying substituted derivatives. colostate.edu The torsion angle τ1 (defined as Cortho-Cipso-Cα-N) is a critical parameter. For many benzylamines, this angle is found to be near 90 degrees, meaning the Cα-N bond is roughly perpendicular to the plane of the aromatic ring. colostate.edu The presence of the ethyl group on the nitrogen atom introduces further rotational possibilities, likely resulting in at least two distinct, low-energy conformers. colostate.edu

In a study on 3-fluorobenzylamine, rotational spectra revealed the presence of multiple conformers, highlighting the influence of the fluorine substituent on the molecule's preferred geometry. unibo.it This suggests that the interplay between the ethyl group and the para-fluoro substituent in this compound will define its unique conformational preferences and energy landscape.

Mass-Resolved Excitation Spectroscopy (MRES) is a powerful technique used to distinguish between different conformers of a molecule in the gas phase. colostate.educolostate.edu By exciting a molecule with a laser and then ionizing it for mass detection, a spectrum is generated that is unique to a specific mass. Different conformers of the same molecule will absorb light at slightly different frequencies, leading to separate "origin" peaks in the MRES spectrum.

The study of substituted benzylamines demonstrates the utility of this approach. For example, the MRES of 4-ethylbenzylamine clearly shows two origin transitions, which are attributed to two different conformers of the molecule. colostate.edu This "line counting" of origin transitions is a direct method for identifying the number of stable conformers present under the experimental conditions. colostate.edu The table below, based on data from related benzylamines, illustrates how spectroscopic features are assigned to different conformers. colostate.edu

| Compound | Spectroscopic Feature | Assignment | Relative Energy (cm⁻¹) | Reference |

|---|---|---|---|---|

| Benzylamine | Origin | Single Conformer | 37410 | colostate.edu |

| 3-Fluorobenzylamine | Origin 1 | Conformer A | 37393 | colostate.edu |

| 3-Fluorobenzylamine | Origin 2 | Conformer B | + ~20 | colostate.edu |

| 4-Ethylbenzylamine | Origin 1 | Conformer A | - | colostate.edu |

| 4-Ethylbenzylamine | Origin 2 | Conformer B | - | colostate.edu |

For this compound, an MRES experiment would be expected to show distinct origin peaks corresponding to its stable conformers, allowing for their direct identification and characterization. Another relevant technique, molecular rotational resonance (MRR) spectroscopy, has proven effective in quantifying isomeric impurities in fluorobenzylamines due to its high resolution and sensitivity to small structural changes. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the prediction of molecular properties from first principles.

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to model the distribution of electrons within this compound. scirp.org These calculations can determine key electronic properties, including:

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These frontier orbitals are central to chemical reactivity. rsc.org

Electron Density and Atomic Charges: These calculations reveal how electron density is distributed across the molecule, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, providing a guide to where it will interact with other charged or polar species.

Studies on similar molecules, such as ethyl 4-fluorobenzylcarbamate, have utilized a range of computational methods to optimize geometries and calculate properties. scirp.org The choice of method and basis set is crucial for obtaining accurate results.

| Computational Method | Basis Set | Application in Related Studies | Reference |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31+G(d) | Geometry optimization and frequency calculations of ethyl benzyl (B1604629) carbamates. | scirp.org |

| DFT (B3LYP) | 6-31+G(d) | Geometry optimization and frequency calculations of ethyl benzyl carbamates. | scirp.org |

| DFT (B3LYP) | 6-311+G(d,p) | Used for higher accuracy calculations of molecular properties. | scirp.org |

| DFT (PBEPBE) | 6-31+G(d) | Alternative functional for geometry and property calculations. | scirp.org |

| Semi-empirical (PM3) | - | Initial structure minimization before full optimization. | scirp.org |

The results from electronic structure analysis can be used to predict the chemical reactivity of this compound.

Nucleophilicity: The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center. The energy of the HOMO is a key indicator; a higher HOMO energy generally corresponds to greater nucleophilicity and a higher tendency to donate electrons.

Electrophilicity: While the molecule is primarily nucleophilic, the aromatic ring can act as an electrophile in certain reactions. The energy of the LUMO is a guide to electrophilicity; a lower LUMO energy indicates a greater tendency to accept electrons.

Quantum chemical calculations have been employed to shed light on reaction mechanisms involving 4-fluorobenzylamine (B26447). For instance, calculations were used to support the proposed mechanism for the reaction between 4-fluorobenzylamine and xanthate esters to form carbamothioates. nih.govshastriinstitute.org Such studies validate the use of computational methods to understand and predict the reactivity of this class of compounds.

Predictive Modeling

Predictive modeling uses computational data to build mathematical models that can forecast the properties or activities of new or untested compounds. For molecules like this compound, this could involve developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

These models correlate calculated structural or electronic descriptors (e.g., atomic charges, molecular volume, HOMO/LUMO energies) with an observed property (e.g., biological activity, reaction rate, solubility). For example, a QSAR model was developed and validated for a series of ethyl benzyl carbamates to predict their ixodicide activity. scirp.org In a different field, theoretical calculations on fluorobenzylamine-based perovskites were used to propose a quantitative relationship for predicting the short-circuit current of corresponding solar cells, demonstrating the broad applicability of predictive modeling. researchgate.net

While specific predictive models for this compound are not widely published, the methodologies used for related compounds could be readily applied to predict its various chemical, physical, and biological properties, thereby guiding future experimental research.

Reaction Pathway Prediction and Energy Barriers

Theoretical calculations are instrumental in predicting the most likely pathways for chemical reactions involving this compound and in determining the associated energy barriers. While specific studies on this compound are not extensively documented in the provided results, research on the closely related compound, 4-fluorobenzylamine, offers significant insights into the computational methodologies that can be applied.

One study investigated the condensation reaction of 4-fluorobenzylamine with a xanthate ester. nih.gov Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory with a Polarizable Continuum Model (PCM) to simulate the solvent, a detailed reaction mechanism was proposed. nih.govbeilstein-journals.org The calculations identified the optimized geometries of reactants, transition states, intermediates, and products. beilstein-journals.org A critical finding was the determination of the activation energy barrier for the reaction, which was calculated to be 42.2 kJ/mol. nih.govbeilstein-journals.org This value suggests the reaction is feasible under mild conditions. nih.gov An alternative mechanism was also considered, but it was found to have a significantly higher activation energy barrier, making it less likely. nih.gov

Another relevant area of study is the N-formylation of amines. Research on the catalyst-free N-formylation of 4-fluorobenzylamine using carbon dioxide and sodium borohydride (B1222165) has been conducted. nih.gov Such studies often involve mechanistic investigations to understand the role of the reagents and the reaction pathway, which can be elucidated through computational modeling. nih.gov These theoretical approaches are directly applicable to predicting the reaction pathways and energy profiles for reactions involving this compound.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in their structural elucidation and characterization. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data for validation.

Studies on related compounds, such as ethyl benzyl carbamates, demonstrate the utility of these predictive methods. scirp.org In one such study, the vibrational frequencies (IR spectra) of several carbamates, including ethyl 4-fluorobenzylcarbamate, were calculated using various levels of theory, such as Hartree-Fock (HF) and DFT (B3LYP, BVP86, PBEPBE) with different basis sets. scirp.orgresearchgate.netscirp.org The calculated frequencies were then compared with experimental IR data to determine the most accurate theoretical method. The results indicated that the HF/6-31+G(d) method provided the best agreement with the experimental vibrational frequencies for this class of compounds. scirp.org

The table below summarizes the comparison of theoretical and experimental vibrational frequencies for key functional groups in a related carbamate (B1207046), showcasing the predictive power of these computational methods.

| Functional Group | Experimental IR (cm⁻¹) | Calculated IR (HF/6-31+G(d)) (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| (Note: Specific frequency values from the study were not available in the provided search results, but the methodology highlights the approach.) |

Furthermore, NMR spectroscopy is a cornerstone of chemical analysis, and its parameters can also be predicted computationally. For instance, studies on derivatives of 4-fluorobenzylamine provide detailed experimental ¹H and ¹³C NMR data. nih.govmdpi.com Theoretical calculations can be employed to predict the chemical shifts of the various protons and carbons in the this compound structure. The accuracy of these predictions is often validated by comparing them with experimental spectra of the compound or its close analogs. mdpi.com The conformational properties and the presence of intramolecular interactions, such as hydrogen bonds, can significantly influence NMR and IR spectra, and these aspects can be effectively modeled using quantum chemical calculations. researchgate.net

In situ NMR monitoring combined with computational studies is also a powerful tool for understanding reaction mechanisms and kinetics, as demonstrated in research involving N-methyl-4-fluorobenzylamine. bath.ac.uk This approach allows for real-time observation of reacting species, with computational models providing a framework for interpreting the spectroscopic data. bath.ac.uk

Advanced Analytical and Characterization Techniques

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-Ethyl-4-fluorobenzylamine, offering specific insights into the hydrogen, carbon, and fluorine atoms within the molecule. alfa-chemistry.com

The chemical shift (δ) in NMR corresponds to the specific electronic environment of each nucleus, providing a molecular fingerprint. ucl.ac.ukd-nb.info By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, the precise structure of this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the fluorobenzyl moiety. The aromatic protons typically appear as complex multiplets due to coupling with each other and with the fluorine atom. The benzylic (CH₂) and ethyl (CH₂ and CH₃) protons appear in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.infowisc.edu The presence of the electronegative fluorine and nitrogen atoms influences the chemical shifts of the adjacent carbon atoms. docbrown.info The aromatic carbons show distinct signals, with the carbon directly bonded to fluorine exhibiting a characteristic large C-F coupling constant. docbrown.info

¹⁹F NMR Spectroscopy: Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds. alfa-chemistry.com For this compound, the spectrum is expected to show a single signal for the fluorine atom at the para position of the benzene (B151609) ring. The chemical shift of this fluorine is sensitive to its electronic environment. alfa-chemistry.comnih.gov A single peak is anticipated near δ -115 ppm relative to a CFCl₃ standard. ucsb.edu

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to F) | ~7.0 | Multiplet (dd or t) |

| Aromatic (meta to F) | ~7.3 | Multiplet (dd) | |

| Benzylic (Ar-CH₂) | ~3.7 | Singlet or Quartet | |

| Ethyl (N-CH₂-CH₃) | ~2.7 (CH₂), ~1.1 (CH₃) | Quartet (q), Triplet (t) | |

| ¹³C | Aromatic (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) | Doublet |

| Aromatic (C-CH₂) | ~135 | Singlet or Doublet | |

| Aromatic (CH, ortho to F) | ~115 (d, ²JCF ≈ 21 Hz) | Doublet | |

| Aromatic (CH, meta to F) | ~130 (d, ³JCF ≈ 8 Hz) | Doublet | |

| Benzylic (Ar-CH₂) | ~53 | Singlet | |

| Ethyl (N-CH₂-CH₃) | ~45 (CH₂), ~15 (CH₃) | Singlet | |

| ¹⁹F | Aromatic (Ar-F) | ~ -115 | Multiplet |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. chemicalbook.comchemicalbook.comchemicalbook.com

Spin-spin coupling constants (J-values) in NMR provide information about the connectivity of atoms and, in certain cases, their spatial orientation (stereochemistry). oup.com In this compound, which is an achiral molecule with free rotation around its single bonds under normal conditions, the primary use of coupling constants is to confirm the bonding framework.

¹H-¹H Coupling: The triplet and quartet pattern of the ethyl group protons confirms the -CH₂-CH₃ connectivity. The vicinal coupling constant (³JHH) is typically around 7 Hz.

¹H-¹⁹F and ¹³C-¹⁹F Coupling: Coupling between the fluorine atom and the aromatic protons and carbons provides definitive evidence for the substitution pattern on the benzene ring. The magnitude of these couplings decreases with the number of bonds separating the nuclei (e.g., ¹JCF > ²JCF > ³JCF). These couplings help to unambiguously assign the signals of the aromatic ring. nih.gov

While this compound lacks rigid stereocenters, the analysis of coupling constants is fundamental to verifying its constitution. oup.com

Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes or rotations around bonds. montana.edunih.gov For this compound, rotation around the C(aryl)-CH₂ bond and the CH₂-N bond is typically fast at room temperature. However, the rotation around the N-ethyl bond could potentially be studied.

Studies on similar hindered trialkylamines have successfully used DNMR to determine rotational barriers. rsc.org If steric hindrance were significant or if the molecule were studied at very low temperatures, it might be possible to observe restricted rotation (fluxionality). nih.govmdpi.com This would manifest as a broadening and eventual splitting of the signals for the ethyl group protons in the ¹H NMR spectrum as the temperature is lowered. montana.edu By analyzing the line shape changes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. nih.govmdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. rsc.orgrsc.org For this compound (C₉H₁₂FN), the expected exact mass of the molecular ion [M]⁺• is 153.1005. The protonated molecule [M+H]⁺ would have an m/z of approximately 154.1083.

In Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS), this compound undergoes characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. nih.govnih.gov The most common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which is favored due to the stability of the resulting benzyl (B1604629) or tropylium (B1234903) cation.